molecular formula C12H14O2 B15070253 3,3,6-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 143572-10-5

3,3,6-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B15070253
CAS No.: 143572-10-5
M. Wt: 190.24 g/mol
InChI Key: ORCXRYMQNIYJCF-UHFFFAOYSA-N
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Description

3,3,6-Trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family It is characterized by a chroman-4-one core structure with three methyl groups attached at the 3rd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. The reaction conditions often include heating the mixture to facilitate cyclization and formation of the chromanone ring .

Industrial Production Methods: Industrial production of 3,3,6-Trimethylchroman-4-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,3,6-Trimethylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3,6-Trimethylchroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methyl groups present in 3,3,6-Trimethylchroman-4-one but shares the core structure.

    3-Methylchroman-4-one: Contains a single methyl group at the 3rd position.

    6-Methylchroman-4-one: Contains a single methyl group at the 6th position.

Uniqueness: 3,3,6-Trimethylchroman-4-one is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

143572-10-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3,3,6-trimethyl-2H-chromen-4-one

InChI

InChI=1S/C12H14O2/c1-8-4-5-10-9(6-8)11(13)12(2,3)7-14-10/h4-6H,7H2,1-3H3

InChI Key

ORCXRYMQNIYJCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2=O)(C)C

Origin of Product

United States

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